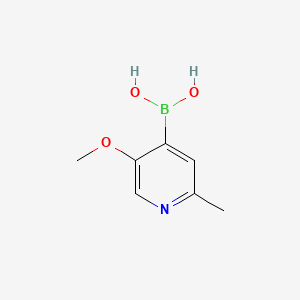

(5-Methoxy-2-methylpyridin-4-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

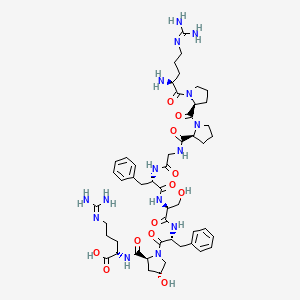

“(5-Methoxy-2-methylpyridin-4-YL)boronic acid” is an organic chemical compound with the molecular formula C7H10BNO3. It is used as an intermediate in organic chemical synthesis .

Chemical Reactions Analysis

As mentioned earlier, boronic acids like “(5-Methoxy-2-methylpyridin-4-YL)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis

“(5-Methoxy-2-methylpyridin-4-YL)boronic acid” is a solid powder . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

Application Summary: Protodeboronation refers to the removal of a boron group from boronic esters. The compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in organic synthesis .

Experimental Procedure: The process involves a radical approach to remove the boron moiety from primary, secondary, and tertiary alkyl boronic esters. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in synthetic chemistry .

Results: The application of this method has been demonstrated in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B .

Synthesis of Pyridinylboronic Acids and Esters

Application Summary: Pyridinylboronic acids and esters are crucial intermediates in pharmaceuticals and agrochemicals. The subject compound can be synthesized from pyridinyl halides via palladium-catalyzed cross-coupling reactions .

Experimental Procedure: The synthesis involves iridium- or rhodium-catalyzed C-H bond and C-F bond borylation, which is a highly atom-efficient method and can be conducted under mild conditions .

Results: This method has led to the preparation of various substituted pyridinylboronic acids and esters, which are fundamental to the development of new chemical entities .

Organic Synthesis Intermediate

Application Summary: As an intermediate in organic chemical synthesis, (5-Methoxy-2-methylpyridin-4-YL)boronic acid plays a role in the construction of complex organic molecules .

Experimental Procedure: The compound is utilized in various synthetic pathways to introduce boronic acid functionalities into target molecules, which can then undergo further chemical transformations .

Results: Its use as an intermediate facilitates the synthesis of diverse organic compounds with potential applications in medicinal chemistry and material science .

Preparation of Fluorescent Capsules

Application Summary: This boronic acid derivative can be employed in the synthesis of fluorescent capsules, which are used in sensing applications and as probes in biological systems .

Experimental Procedure: The compound is used to synthesize anthracene-based bis-pyridine ligands, which are then employed in the preparation of fluorescent M2L4 type capsules .

Results: The resulting capsules, with metals such as Pt, Zn, Pd, Cu, Ni, Co, and Mn, exhibit fluorescence and can be used to detect various analytes .

Safety and Hazards

Propiedades

IUPAC Name |

(5-methoxy-2-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGWGZHXEGRDQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)

![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

phosphinyl]acetic acid](/img/structure/B590751.png)

![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)